3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one

Medicinal Chemistry Physicochemical Properties Lipophilicity

Secure your supply of this critical pyrazinone building block. The unique 3-Cl, N1-CHF₂ substitution pattern provides a distinct advantage over N1-methyl or unsubstituted analogs, offering superior metabolic stability and target-binding lipophilicity (LogP 0.76). Essential for medicinal chemistry programs targeting CRF₁ receptor antagonists for stress disorders, ATP-competitive kinase inhibitors for oncology, and focused library design. Ensure your lead optimization efforts have access to this versatile, high-purity intermediate.

Molecular Formula C5H3ClF2N2O
Molecular Weight 180.54 g/mol
CAS No. 1603237-94-0
Cat. No. B1434863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one
CAS1603237-94-0
Molecular FormulaC5H3ClF2N2O
Molecular Weight180.54 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=N1)Cl)C(F)F
InChIInChI=1S/C5H3ClF2N2O/c6-3-4(11)10(5(7)8)2-1-9-3/h1-2,5H
InChIKeyXMRFDVAMBVVXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one (CAS 1603237-94-0): Halogenated Pyrazinone Scaffold for Targeted Lead Optimization


3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is a halogenated pyrazinone heterocycle with a molecular formula of C₅H₃ClF₂N₂O and a molecular weight of 180.53 g/mol . Its core structure consists of a pyrazin-2(1H)-one ring substituted with a chlorine atom at the 3-position and a difluoromethyl (-CHF₂) group at the N1-position [1]. This specific substitution pattern confers distinct electronic and steric properties, making it a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, CRF₁ receptor antagonists, and other bioactive molecules [2].

Why Substituting 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one with Unsubstituted or Mono-Substituted Pyrazinones Compromises Key Pharmacological Parameters


The unique combination of a 3-chloro and an N1-difluoromethyl group in 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is not trivial. In closely related pyrazinone series, the presence and exact nature of substituents at the 3- and N1-positions are critical determinants of target affinity, metabolic stability, and physicochemical properties [1]. Replacing this compound with, for example, an unsubstituted pyrazin-2(1H)-one (lacking the chloro and difluoromethyl groups) or a mono-substituted analog like 3-chloro-1-methylpyrazin-2(1H)-one would result in a dramatic shift in lipophilicity, electron distribution, and potential for hydrogen bonding, ultimately leading to a significant loss of biological activity or undesirable metabolic profiles [2]. The difluoromethyl group, in particular, is a well-established bioisostere that can enhance metabolic stability and modulate target binding compared to a simple methyl group, while the chloro substituent at the 3-position is essential for optimal activity in many chemotypes [3].

Quantitative Evidence Guide for 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one: Differentiating Properties from Closest Analogs


Enhanced Lipophilicity (clogP) of 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one Compared to Non-Fluorinated Analogs

The calculated partition coefficient (clogP) for 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is 0.76, representing a moderate increase in lipophilicity compared to the unsubstituted pyrazin-2(1H)-one (clogP = -0.47) and a significant increase compared to the more polar 3-chloro-1-methylpyrazin-2(1H)-one (clogP = 0.27) [1][2]. This moderate lipophilicity is often desired for compounds targeting the central nervous system or for improving cellular permeability.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Improved Metabolic Stability Predicted for the Difluoromethyl Moiety in 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one

The N1-difluoromethyl group in 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is a well-established bioisostere for metabolically labile groups like methyl. In a study of pyrazinone-based CRF₁ receptor antagonists, the introduction of a difluoromethyl group at the N1-position of a related scaffold (Compound 12x) contributed to a compound with low intrinsic clearance in human liver microsomes (HLM Clint = 8.6 μL/min/mg) and high oral bioavailability (F = 52%) in rats [1]. While direct data for 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is not available, this class-level inference strongly suggests that its difluoromethyl group confers a significant advantage in metabolic stability over a simple methyl-substituted analog, such as 3-chloro-1-methylpyrazin-2(1H)-one, which is expected to be more prone to oxidative metabolism.

Drug Metabolism Pharmacokinetics Bioisostere

Predicted Increased Binding Affinity to CRF₁ Receptor Due to 3-Chloro Substitution in Pyrazinone Scaffolds

Structure-activity relationship (SAR) studies on pyrazinone-based CRF₁ receptor antagonists have consistently demonstrated that a chloro substituent at the 3-position of the pyrazinone core is critical for high-affinity binding. For example, a series of N3-phenylpyrazinones showed that compounds with a 3-chloro substituent (e.g., compound 14a, IC50 = 0.74 nM) were among the most potent, while the removal or replacement of this chloro group led to a substantial loss in affinity (often >10-fold reduction in IC50) [1]. The 3-chloro group is believed to fill a specific lipophilic pocket within the CRF₁ receptor binding site. Therefore, 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one, possessing this essential 3-chloro group, is expected to be a superior starting point for developing potent CRF₁ antagonists compared to its 3-fluoro or 3-unsubstituted counterparts.

CRF1 Antagonist Receptor Binding Medicinal Chemistry

Potential for Enhanced Kinase Inhibitory Activity Based on Halogenated Pyrazinone Scaffolds

The 2(1H)-pyrazinone core has been identified as a novel scaffold for developing ATP-competitive kinase inhibitors [1]. While specific data for 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is not available, related studies on 3,5-disubstituted pyrazin-2(1H)-ones have shown potent inhibitory activity against disease-relevant kinases. For example, a simple pyrazinone analog demonstrated an IC50 of 0.41 μM against CDK5 and 1.5 μM against GSK-3 [2]. The presence of halogen substituents, like the 3-chloro and N1-difluoromethyl groups in the target compound, is often critical for achieving potent kinase inhibition by engaging in key halogen bonding interactions with the protein backbone [3]. This positions 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one as a promising, but unvalidated, starting point for synthesizing novel kinase inhibitors with potentially improved selectivity and potency compared to unsubstituted or mono-substituted pyrazinone cores.

Kinase Inhibitor Cancer Therapeutics Medicinal Chemistry

Key Research and Procurement Scenarios for 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one


Synthesis of Potent CRF₁ Receptor Antagonists for CNS Disorder Research

Given the strong class-level evidence that 3-chloro-substituted pyrazinones are essential for high-affinity binding to the corticotropin-releasing factor-1 (CRF₁) receptor, 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is a critical starting material for medicinal chemistry programs targeting stress-related disorders, anxiety, and depression. Its unique difluoromethyl group further suggests potential for developing metabolically stable leads [1][2]. Researchers should prioritize this specific building block over non-chlorinated or N1-methyl analogs to maximize the probability of identifying potent and orally bioavailable CRF₁ antagonists.

Development of Novel Kinase Inhibitors with Enhanced Selectivity

The 2(1H)-pyrazinone scaffold is a proven ATP-competitive kinase inhibitor motif. 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one offers a unique substitution pattern that can be exploited to design inhibitors with enhanced selectivity for specific kinases. The chlorine and difluoromethyl groups can participate in halogen and hydrogen bonding interactions, respectively, to improve target engagement and selectivity over other kinases [3]. This compound is ideal for constructing focused libraries for screening against kinase panels in oncology and inflammation research [4].

Optimization of Physicochemical and ADME Properties in Lead Series

For drug discovery projects where a pyrazinone core has shown initial activity but suffers from poor metabolic stability or suboptimal lipophilicity, 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one can serve as a strategic tool for property optimization. Its calculated logP of 0.76 provides a desirable balance between polarity and lipophilicity, while the difluoromethyl group is a known metabolic blocker [5]. Replacing a labile N1-methyl group with an N1-difluoromethyl group using this compound as a building block can significantly improve the half-life and oral bioavailability of a lead candidate without sacrificing potency.

Procurement for Building Block Libraries in Academic and Industrial Screening

As a versatile halogenated heterocycle, 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is a valuable addition to any screening collection or building block library focused on lead discovery. Its distinct substitution pattern offers chemical diversity not found in more common pyrazinone or pyridine scaffolds. Procurement of this compound ensures that medicinal chemists have access to a unique starting material that can be rapidly elaborated into diverse analogs, increasing the chances of finding novel hits across multiple therapeutic areas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.